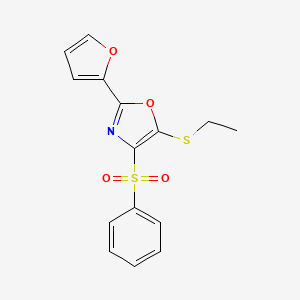![molecular formula C24H25ClN2O2S B12152983 N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide CAS No. 6910-98-1](/img/structure/B12152983.png)
N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide is a complex organic compound that features a morpholine ring, a chlorophenyl group, and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Derivative: The reaction starts with the formation of the morpholine derivative by reacting 2-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst.
Thienyl Group Introduction:
Coupling Reaction: Finally, the benzamide group is introduced through a coupling reaction with 4,5-dimethyl-2-thiophenecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl and thienyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)-3-(4-morpholinylmethyl)benzamide
- 2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide
Uniqueness
N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
6910-98-1 |
|---|---|
Molekularformel |
C24H25ClN2O2S |
Molekulargewicht |
441.0 g/mol |
IUPAC-Name |
N-[3-[(2-chlorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C24H25ClN2O2S/c1-16-17(2)30-24(26-23(28)18-8-4-3-5-9-18)21(16)22(27-12-14-29-15-13-27)19-10-6-7-11-20(19)25/h3-11,22H,12-15H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
KICZSTPUBXANLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C(C2=CC=CC=C2Cl)N3CCOCC3)NC(=O)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152909.png)

![ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B12152922.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)eth yl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12152935.png)
![methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12152939.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152947.png)

![5-(4-methylphenyl)-4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B12152954.png)
![(4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12152956.png)
![4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide](/img/structure/B12152967.png)
![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12152978.png)
![Ethyl 4-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate](/img/structure/B12152981.png)
![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone](/img/structure/B12152982.png)
